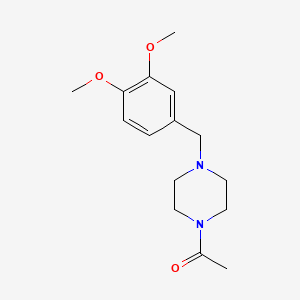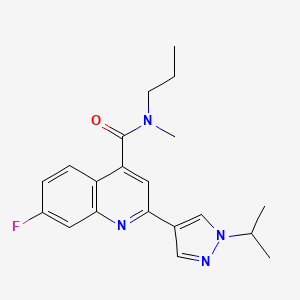![molecular formula C16H13FN4O B4965422 3-fluoro-N-[4-(1H-pyrazol-1-yl)benzyl]isonicotinamide](/img/structure/B4965422.png)
3-fluoro-N-[4-(1H-pyrazol-1-yl)benzyl]isonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-fluoro-N-[4-(1H-pyrazol-1-yl)benzyl]isonicotinamide is a novel chemical compound that has gained significant attention in the field of medicinal chemistry. The compound is known for its potential therapeutic applications and has been extensively studied for its biological and pharmacological properties.
作用機序
The mechanism of action of 3-fluoro-N-[4-(1H-pyrazol-1-yl)benzyl]isonicotinamide is not fully understood. However, it has been suggested that the compound exerts its biological effects by modulating various signaling pathways in the body. It has been shown to inhibit the activity of various enzymes and proteins involved in inflammation and cancer.
Biochemical and Physiological Effects:
3-fluoro-N-[4-(1H-pyrazol-1-yl)benzyl]isonicotinamide has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to reduce inflammation and improve cognitive function in animal models of neurological disorders.
実験室実験の利点と制限
One of the main advantages of 3-fluoro-N-[4-(1H-pyrazol-1-yl)benzyl]isonicotinamide is its potential therapeutic applications. The compound has been shown to exhibit anti-inflammatory and anti-cancer properties, which make it a promising candidate for the development of novel therapeutics. However, one of the limitations of the compound is its low solubility in water, which can make it difficult to use in certain experimental settings.
将来の方向性
There are several future directions for the study of 3-fluoro-N-[4-(1H-pyrazol-1-yl)benzyl]isonicotinamide. One direction is to further investigate the mechanism of action of the compound and identify its molecular targets. Another direction is to optimize the synthesis method to improve the yield and purity of the compound. Additionally, the compound can be further studied for its potential use in the treatment of various diseases, including cancer and neurological disorders.
Conclusion:
In conclusion, 3-fluoro-N-[4-(1H-pyrazol-1-yl)benzyl]isonicotinamide is a novel chemical compound that has gained significant attention in the field of medicinal chemistry. The compound has been extensively studied for its potential therapeutic applications and has been shown to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties. Despite its potential advantages, the compound also has limitations, including its low solubility in water. Further research is needed to fully understand the mechanism of action of the compound and identify its potential use in the treatment of various diseases.
合成法
The synthesis of 3-fluoro-N-[4-(1H-pyrazol-1-yl)benzyl]isonicotinamide is a multi-step process that involves the use of various reagents and solvents. The first step involves the reaction of 4-(1H-pyrazol-1-yl)benzaldehyde with ethyl 3-aminocrotonate in the presence of a base to form the corresponding pyrazole derivative. The second step involves the reaction of the pyrazole derivative with isonicotinoyl chloride in the presence of a base to form 3-fluoro-N-[4-(1H-pyrazol-1-yl)benzyl]isonicotinamide. The purity and yield of the compound can be improved by using different purification techniques.
科学的研究の応用
3-fluoro-N-[4-(1H-pyrazol-1-yl)benzyl]isonicotinamide has been extensively studied for its potential therapeutic applications. The compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
3-fluoro-N-[(4-pyrazol-1-ylphenyl)methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4O/c17-15-11-18-8-6-14(15)16(22)19-10-12-2-4-13(5-3-12)21-9-1-7-20-21/h1-9,11H,10H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOAYVIJWMWJHNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)CNC(=O)C3=C(C=NC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-[4-(1H-pyrazol-1-yl)benzyl]isonicotinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 4,5-dimethyl-2-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4965354.png)

![methyl 4-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4965366.png)

![2,7-bis(4-methoxyphenyl)-5,10-di-2-thienyltetrahydropyrrolo[3,4-c]pyrrolo[3',4':4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone](/img/structure/B4965378.png)
![2-methyl-N-{2-[(2-methyl-1H-imidazol-1-yl)methyl]-1-propyl-1H-benzimidazol-5-yl}propanamide](/img/structure/B4965392.png)


![1-{4-[(2-chlorobenzyl)oxy]phenyl}-5-(3-hydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4965417.png)
![N-[1-(anilinocarbonyl)-2-(2-chlorophenyl)vinyl]benzamide](/img/structure/B4965438.png)
![ethyl 2-acetyl-3-[(ethoxycarbonyl)amino]-4,4,4-trifluoro-3-(trifluoromethyl)butanoate](/img/structure/B4965446.png)

![1-[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]-N-(5-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B4965448.png)